![molecular formula C17H19NO2 B3954187 N-ethyl-2-phenoxy-N-phenylpropanamide](/img/structure/B3954187.png)
N-ethyl-2-phenoxy-N-phenylpropanamide
Overview
Description
N-ethyl-2-phenoxy-N-phenylpropanamide, also known as ethofumesate, is a herbicide commonly used in agriculture to control broadleaf weeds. This chemical compound belongs to the chemical class of phenoxyalkanoic acids and is widely used due to its effectiveness in controlling weeds without harming crops. In
Mechanism of Action
The mode of action of N-ethyl-2-phenoxy-N-phenylpropanamide involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is responsible for the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. The inhibition of ALS results in the accumulation of toxic levels of intermediates, leading to the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that this compound does not have any significant effects on the metabolism or growth of crops such as wheat, barley, and sugar beet. However, it has been found to cause physiological changes in weeds, such as the inhibition of photosynthesis and the disruption of membrane integrity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-ethyl-2-phenoxy-N-phenylpropanamide for lab experiments is its specificity towards broadleaf weeds, making it a useful tool for studying plant physiology. However, its effectiveness can be influenced by factors such as soil type, temperature, and moisture content. Additionally, the cost of this compound can be a limiting factor for some researchers.
Future Directions
There are several potential future directions for research on N-ethyl-2-phenoxy-N-phenylpropanamide. One area of interest is the development of new formulations that improve its effectiveness and reduce its impact on the environment. Another area of research is the study of the molecular mechanisms of ALS inhibition by this compound, which could lead to the development of new herbicides with higher specificity and lower toxicity. Additionally, the use of this compound in combination with other herbicides for integrated weed management is an area that warrants further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a herbicide widely used in agriculture for the control of broadleaf weeds. Its mode of action involves the inhibition of the enzyme acetolactate synthase in plants, leading to the accumulation of toxic intermediates and eventual death of the plant. Ethofumesate has been extensively studied for its herbicidal properties, and there are several potential future directions for research on this compound.
Scientific Research Applications
Ethofumesate has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including chickweed, dandelion, and clover. Ethofumesate has also been used in combination with other herbicides to enhance their effectiveness.
properties
IUPAC Name |
N-ethyl-2-phenoxy-N-phenylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-18(15-10-6-4-7-11-15)17(19)14(2)20-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSCCBBZPYJYGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C(C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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